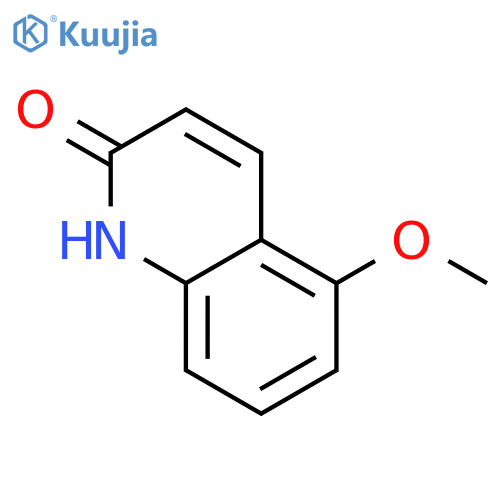Cas no 160893-04-9 (5-Methoxyquinolin-2(1H)-one)

5-Methoxyquinolin-2(1H)-one structure
商品名:5-Methoxyquinolin-2(1H)-one
CAS番号:160893-04-9
MF:C10H9NO2
メガワット:175.183962583542
MDL:MFCD11877926
CID:1036269
PubChem ID:11116567
5-Methoxyquinolin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 5-methoxy-2(1H)-Quinolinone
- 5-methoxyquinolin-2(1H)-one
- 5-methoxy-1H-quinolin-2-one
- 5-Methoxyquinolin-2-ol
- 2-Hydroxy-5-methoxyquinoline
- 8128AA
- FCH1560916
- MB10591
- AK128760
- AX8250822
- DS-5930
- F19189
- CS-0187158
- Z1255391795
- AKOS016000789
- SCHEMBL2797689
- AMY33226
- A906470
- SY276922
- 5-methoxy-1,2-dihydroquinolin-2-one
- DTXSID30455741
- MFCD11877926
- 160893-04-9
- EN300-6740918
- 2(1H)-QUINOLINONE, 5-METHOXY-
- 5-Methoxyquinolin-2(1H)-one
-
- MDL: MFCD11877926
- インチ: 1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12)
- InChIKey: HJEKDEFGMGFUBE-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C2=C1C([H])=C([H])C(N2[H])=O
計算された属性
- せいみつぶんしりょう: 175.063328530g/mol
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 1.3
5-Methoxyquinolin-2(1H)-one セキュリティ情報
- 危害声明: H302-H315-H319-H335
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
5-Methoxyquinolin-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR55141-1g |
5-Methoxyquinolin-2(1H)-one |
160893-04-9 | 95+% | 1g |
£213.00 | 2025-02-20 | |
| Enamine | EN300-6740918-0.1g |
5-methoxy-1,2-dihydroquinolin-2-one |
160893-04-9 | 95.0% | 0.1g |
$50.0 | 2025-02-20 | |
| Enamine | EN300-6740918-5.0g |
5-methoxy-1,2-dihydroquinolin-2-one |
160893-04-9 | 95.0% | 5.0g |
$586.0 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76130-250mg |
5-Methoxyquinolin-2(1H)-one |
160893-04-9 | 97% | 250mg |
¥250.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GK070-200mg |
5-Methoxyquinolin-2(1H)-one |
160893-04-9 | 97% | 200mg |
441.0CNY | 2021-07-12 | |
| Ambeed | A288024-100mg |
5-Methoxyquinolin-2(1H)-one |
160893-04-9 | 97% | 100mg |
$30.0 | 2024-04-23 | |
| Ambeed | A288024-1g |
5-Methoxyquinolin-2(1H)-one |
160893-04-9 | 97% | 1g |
$143.0 | 2024-04-23 | |
| Enamine | EN300-6740918-2.5g |
5-methoxy-1,2-dihydroquinolin-2-one |
160893-04-9 | 95.0% | 2.5g |
$316.0 | 2025-02-20 | |
| eNovation Chemicals LLC | D746016-1g |
2(1H)-Quinolinone, 5-methoxy- |
160893-04-9 | 97% | 1g |
$175 | 2024-06-07 | |
| Chemenu | CM142982-1g |
5-methoxyquinolin-2(1H)-one |
160893-04-9 | 95% | 1g |
$580 | 2021-08-05 |
5-Methoxyquinolin-2(1H)-one 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
160893-04-9 (5-Methoxyquinolin-2(1H)-one) 関連製品
- 31570-97-5(5-Hydroxyquinolin-2(1H)-one)
- 23981-26-2(7-methoxy-2(1H)-Quinolinone)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:160893-04-9)5-Methoxyquinolin-2(1H)-one

清らかである:99%
はかる:1g
価格 ($):164.0